

Application Notes and Protocols for Assessing Trichophytin-Induced Cytokine Release

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Compound of Interest		
Compound Name:	Trichophytin	
Cat. No.:	B1171656	Get Quote

Introduction

Trichophytin, an antigen derived from dermatophytes of the Trichophyton genus, is a potent modulator of the host immune response. The interaction of **Trichophytin** with various immune and non-immune cells elicits a cascade of signaling events, culminating in the release of a diverse array of cytokines. These cytokines play a pivotal role in orchestrating the inflammatory response, influencing the balance between protective immunity and immunopathology. The assessment of **Trichophytin**-induced cytokine release is, therefore, crucial for understanding the pathogenesis of dermatophytosis, evaluating the efficacy of antifungal therapies, and developing novel immunomodulatory drugs.

These application notes provide a comprehensive overview of the methodologies employed to assess cytokine release in response to **Trichophytin** stimulation. Detailed protocols for cell culture, stimulation, and cytokine quantification using common immunoassays are provided for researchers, scientists, and drug development professionals.

Key Immune Cells and Signaling Pathways

Trichophytin-induced cytokine release is primarily mediated by innate immune cells such as dendritic cells (DCs), macrophages, and monocytes, as well as keratinocytes, the main cell type of the epidermis.[1][2][3] These cells recognize pathogen-associated molecular patterns (PAMPs) on Trichophyton species through pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) like Dectin-1 and Dectin-2.[2][4]



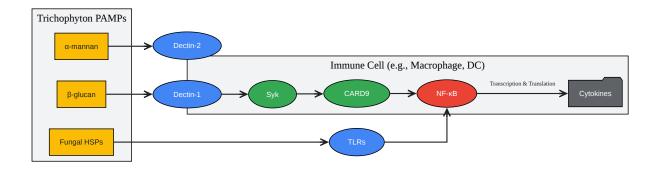


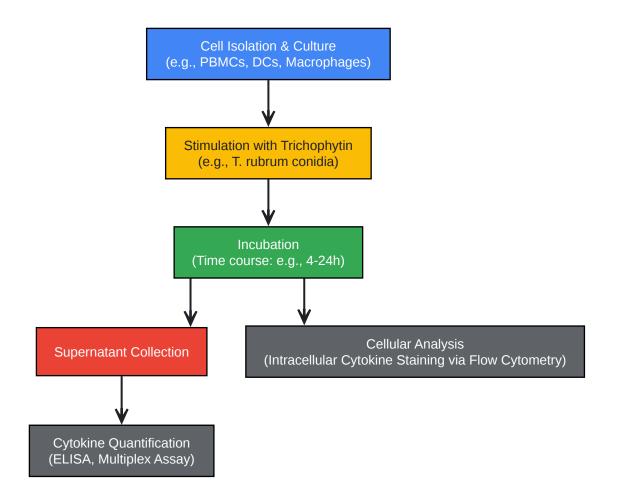


Upon recognition, a series of intracellular signaling cascades are initiated. For instance, Dectin-1 recognition of β -glucan triggers a pathway involving spleen tyrosine kinase (Syk) and CARD9, leading to the activation of NF- κ B.[4] This, in turn, promotes the transcription and subsequent release of pro-inflammatory cytokines.[4] Similarly, TLRs, upon binding to fungal components, can also activate NF- κ B and other signaling pathways, contributing to cytokine production.[4] The NLRP3 inflammasome has also been implicated in the production of IL-1 β in response to T. rubrum conidia in macrophages.[5][6]

Signaling Pathway of Trichophytin-Induced Cytokine Release







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